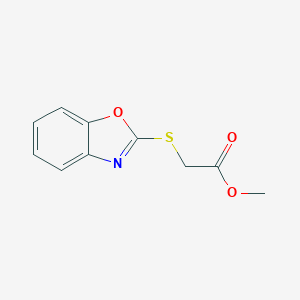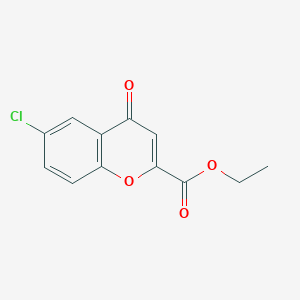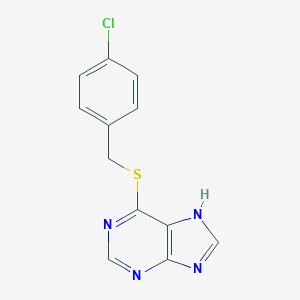
4-chlorobenzyl 7H-purin-6-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 7H-purin-6-yl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 7H-purin-6-yl sulfide is not fully understood. However, studies suggest that it may act by inhibiting enzymes involved in cancer cell growth and proliferation. It may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 7H-purin-6-yl sulfide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chlorobenzyl 7H-purin-6-yl sulfide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 4-chlorobenzyl 7H-purin-6-yl sulfide. One direction could be to further explore its anticancer properties and investigate its potential as a chemotherapeutic agent. Another direction could be to study its antioxidant properties and potential applications in treating oxidative stress-related diseases. Additionally, further research could be done to understand its mechanism of action and identify potential molecular targets. Finally, studies could be conducted to improve its solubility and investigate its potential applications in drug delivery systems.
Conclusion:
In conclusion, 4-chlorobenzyl 7H-purin-6-yl sulfide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research involving this compound, and further studies are needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 4-chlorobenzyl 7H-purin-6-yl sulfide involves the reaction of 4-chlorobenzyl chloride with 7H-purin-6-yl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in high yield and purity and can be further purified by recrystallization.
Scientific Research Applications
4-chlorobenzyl 7H-purin-6-yl sulfide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antioxidant properties and has shown potential in protecting against oxidative stress-related diseases.
properties
CAS RN |
5069-67-0 |
|---|---|
Product Name |
4-chlorobenzyl 7H-purin-6-yl sulfide |
Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
FOOOURJUHZNGIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Other CAS RN |
5069-67-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





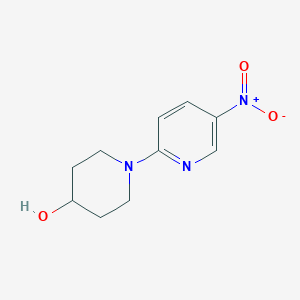
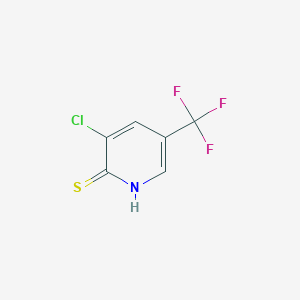
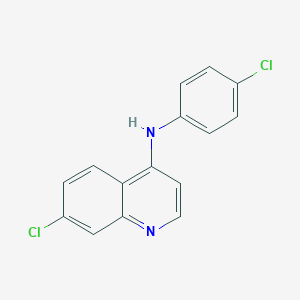


![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
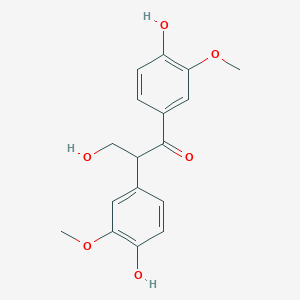
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
